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Abstract
TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC or ADCY10), an

enzyme crucial for sperm motility and capacitation.[1][2] Developed as a potential on-demand,

non-hormonal male contraceptive, its mechanism of action involves blocking the bicarbonate-

induced activation of sAC, thereby preventing sperm motility.[1][3][4][5] While its contraceptive

effect is fully reversible in vivo, a detailed characterization of its binding reversibility at the

molecular level is essential for drug development professionals.[3][6][7] This document

provides detailed protocols for assessing the binding reversibility of TDI-11861 to the sAC

protein using biochemical, biophysical, and cell-based methods.

Introduction to TDI-11861 and Soluble Adenylyl
Cyclase (sAC)
Soluble adenylyl cyclase is a unique intracellular enzyme that synthesizes the second

messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is directly

activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. In sperm, the influx of bicarbonate

upon ejaculation activates sAC, leading to a surge in cAMP levels. This cAMP increase is a

critical step in the signaling cascade that triggers sperm capacitation and hyperactivated

motility, which are essential for fertilization.[7][8]

TDI-11861 acts as a potent inhibitor of sAC, with reported IC₅₀ values in the low nanomolar

range.[3][6][9] It binds to both the bicarbonate binding site and an adjacent allosteric channel,
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demonstrating high affinity and a slow dissociation rate, which contributes to its long residence

time on the target protein.[3][4][9] Understanding the kinetics of this interaction—specifically,

whether the binding is truly reversible (non-covalent or reversible covalent) or effectively

irreversible due to an extremely slow off-rate—is critical for predicting its pharmacological

profile.

Signaling Pathway of sAC in Sperm Activation
The following diagram illustrates the central role of sAC in sperm activation and the point of

inhibition by TDI-11861.
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Caption: Signaling pathway of sAC activation in sperm and inhibition by TDI-11861.
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Experimental Protocols for Reversibility
Assessment
Assessing the reversibility of an inhibitor requires multiple lines of evidence from direct

biophysical methods to functional cellular assays. The following protocols provide a

comprehensive framework for characterizing the TDI-11861-sAC interaction.

Protocol 1: Direct Reversibility Assessment by Mass
Spectrometry (MS)
Intact protein mass spectrometry is a powerful technique to directly observe the formation of a

drug-protein adduct and monitor its dissociation over time.[10][11] This method can distinguish

between non-covalent binding, reversible covalent binding, and irreversible covalent binding.
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Caption: Workflow for assessing inhibitor reversibility using LC-HRAMS.

Reagents and Materials:

Purified recombinant human sAC protein (catalytic domain)

TDI-11861

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

Ultrafiltration spin columns (e.g., 10 kDa MWCO)

Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAMS)

system
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Procedure: a. Complex Formation: Incubate 2 µM of sAC protein with a 10-fold molar excess

(20 µM) of TDI-11861 in Assay Buffer for 1 hour at room temperature to allow for binding

equilibrium. b. Removal of Unbound Inhibitor: Remove the unbound TDI-11861 by repeated

washing using an ultrafiltration spin column. Wash the complex 3-4 times with 10 volumes of

ice-cold Assay Buffer. c. Dissociation Time-Course: Resuspend the washed sAC-TDI-11861
complex in fresh Assay Buffer to the initial concentration (2 µM). Incubate the sample at

37°C. d. Sample Collection: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and

24 hours). The t=0 sample should be collected immediately after resuspension. e. MS

Analysis: Analyze each time-point sample by LC-HRAMS. The system should be calibrated

to accurately measure the mass of the intact sAC protein and the potential sAC-TDI-11861
adduct. f. Data Analysis: Deconvolute the mass spectra for each time point to identify peaks

corresponding to unbound sAC and the sAC-TDI-11861 complex. Quantify the relative peak

intensities. Plot the percentage of remaining complex against time and fit the data to a one-

phase exponential decay curve to determine the dissociation half-life (t₁/₂) and the off-rate

(k_off).

Time Point (hours)
% Unbound sAC
(Expected)

% sAC-TDI-11861 Adduct
(Expected)

0 ~5% ~95%

1 ~35% ~65%

4 ~75% ~25%

8 ~90% ~10%

24 >98% <2%

Note: Expected values are illustrative for a reversible inhibitor with a half-life of ~2 hours.

Protocol 2: Functional Reversibility by Enzyme Activity
Recovery Assay
This protocol measures the recovery of sAC enzymatic activity after the removal of unbound

TDI-11861. A rapid "jump dilution" or ultrafiltration step is used to dissociate the inhibitor-

enzyme complex.[12]
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Reagents and Materials:

Purified recombinant human sAC protein

TDI-11861

sAC Activity Buffer: 50 mM HEPES, 1 mM ATP, 5 mM MgCl₂, 1 mM CaCl₂, 40 mM

NaHCO₃, pH 7.4

cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit)

Ultrafiltration spin columns (10 kDa MWCO)

Procedure: a. Inhibition Step: Prepare two samples.

Sample A (Inhibited): Incubate sAC (e.g., 10 nM) with TDI-11861 (e.g., 100 nM, >10x IC₅₀)
for 1 hour at room temperature.
Sample B (Control): Incubate sAC with vehicle (DMSO). b. Removal of Unbound Inhibitor:
Method 1 (Jump Dilution): Dilute both samples 100-fold into pre-warmed sAC Activity
Buffer. This rapid dilution lowers the free inhibitor concentration well below its IC₅₀,
allowing for dissociation.
Method 2 (Ultrafiltration): Alternatively, use ultrafiltration columns to wash away the
unbound inhibitor as described in Protocol 1, then resuspend the complex in Activity
Buffer. c. Activity Measurement: Immediately after dilution/resuspension (t=0) and at
subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), measure the sAC activity by
quantifying cAMP production according to the detection kit manufacturer's instructions. d.
Data Analysis: Normalize the activity of the TDI-11861-treated sample to the vehicle-
treated control at each time point. Plot the percentage of recovered sAC activity versus
time.
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Time Post-Dilution
(min)

% sAC Activity
(Vehicle Control)

% sAC Activity
(TDI-11861 Treated)

% Activity
Recovery

0 100% ~5% 5%

30 100% ~40% 40%

60 100% ~65% 65%

120 100% ~85% 85%

240 100% >95% >95%

Protocol 3: Cell-Based Reversibility by Washout
Experiment
Cell-based washout experiments assess the duration of the pharmacological effect after the

drug is removed from the extracellular medium.[13][14] This assay provides insights into the

effective residence time of the inhibitor in a physiological context.

Reagents and Materials:

Sperm cells (mouse or human) or sAC-expressing cell line (e.g., rat 4-4 cells)[6]

Capacitating media (for sperm) or appropriate cell culture media

TDI-11861

sAC activator (e.g., bicarbonate)

cAMP detection kit

Procedure: a. Inhibitor Treatment: Incubate cells with a saturating concentration of TDI-
11861 (e.g., 1 µM) for 1 hour. b. Washout: Pellet the cells by gentle centrifugation and wash

them three times with copious amounts of fresh, inhibitor-free media to remove all

extracellular and loosely bound TDI-11861. c. Recovery Incubation: Resuspend the washed

cells in fresh media and incubate for various recovery periods (e.g., 0, 1, 2, 4, 8 hours). d.

Functional Readout: At the end of each recovery period, stimulate the cells with bicarbonate

to activate sAC and measure intracellular cAMP accumulation. e. Controls: Include a "no
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washout" control (inhibitor present throughout) and a vehicle control. f. Data Analysis:

Express the cAMP response at each recovery time point as a percentage of the response in

vehicle-treated cells.

Recovery Time (hours) cAMP Response (% of Vehicle)

0 (No Washout) <10%

0 (After Washout) ~15%

1 ~40%

2 ~65%

4 ~85%

8 >95%

Protocol 4: Binding Kinetics Characterization by Surface
Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the association

(k_on) and dissociation (k_off) rates of a drug binding to its target. The residence time (1/k_off)

is a key parameter for determining the durability of the pharmacological effect.[9]

Reagents and Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit

Purified sAC protein

TDI-11861

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20)
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Procedure: a. sAC Immobilization: Immobilize the sAC protein onto a CM5 sensor chip via

standard amine coupling. b. Binding Analysis: Inject a series of concentrations of TDI-11861
(e.g., 0.1 nM to 100 nM) over the sAC-functionalized and reference flow cells. c. Association

and Dissociation: Monitor the binding response during the injection (association phase) and

after the injection ends (dissociation phase, with running buffer flowing). A long dissociation

phase is required to accurately measure a slow k_off. d. Data Analysis: Fit the resulting

sensorgrams to a 1:1 binding model to determine the kinetic parameters: k_on (association

rate constant), k_off (dissociation rate constant), and K_D (equilibrium dissociation constant,

k_off/k_on).[9] The residence time (τ) is calculated as 1/k_off.

Parameter Symbol
Value (from
literature[9])

Unit

Association Rate k_on 2.1 x 10⁵ M⁻¹s⁻¹

Dissociation Rate k_off 0.3 x 10⁻³ s⁻¹

Dissociation Constant K_D 1.4 nM

Residence Time τ (1/k_off) ~3333 seconds (~55 min)

Conclusion
The combination of direct (Mass Spectrometry, SPR) and functional (Enzyme Activity, Cell

Washout) assays provides a robust and multi-faceted assessment of the reversibility of TDI-
11861. The data collectively suggest that TDI-11861 is a reversible inhibitor with a long

residence time, consistent with its intended use as an on-demand contraceptive.[3][15] Its

binding is characterized by a slow off-rate rather than the formation of a permanent covalent

bond. These protocols provide a comprehensive guide for researchers to characterize TDI-
11861 or similar reversible inhibitors in a drug development setting.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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